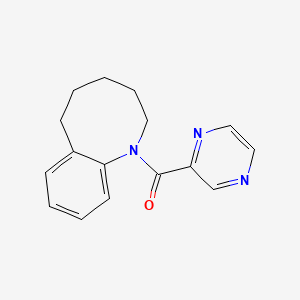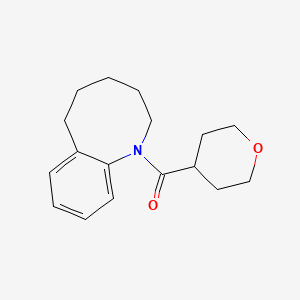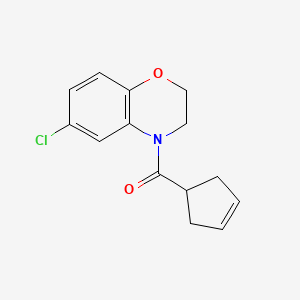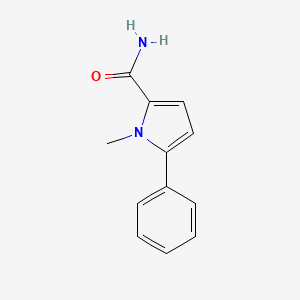![molecular formula C13H19FN2O2S B7592227 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene, also known as DSF or TPSB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DSF was initially developed as an antibiotic in the 1970s, but its anticancer properties were discovered later in the 1990s.
作用机制
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties are thought to be mediated through its ability to inhibit the activity of an enzyme called ALDH (aldehyde dehydrogenase). ALDH plays a role in detoxifying cancer cells and protecting them from chemotherapy. By inhibiting ALDH, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene increases the sensitivity of cancer cells to chemotherapy and induces apoptosis.
Biochemical and Physiological Effects:
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, alter the expression of genes involved in apoptosis and cell cycle regulation, and inhibit angiogenesis (the formation of new blood vessels). 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene is also relatively easy to synthesize and purify. However, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has some limitations as well. It can be toxic at high concentrations and can interact with other proteins and enzymes in the cell, leading to off-target effects.
未来方向
There are several potential future directions for 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene research. One area of interest is the development of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene analogs with improved potency and selectivity. Another area of interest is the investigation of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's potential to treat other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties and to identify biomarkers that can predict patient response to 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene treatment.
合成方法
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 1-chloro-4-fluorobenzene with 2-(dimethylsulfamoyl) cyclopentanone, followed by further reactions to produce the final product. The synthesis of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been optimized to improve the yield and purity of the compound.
科学研究应用
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and HIV.
属性
IUPAC Name |
1-[2-(dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-16(2)19(17,18)15-13-5-3-4-12(13)10-6-8-11(14)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBUIVXUWDWNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)





![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)



![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
